4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione
Description
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione (CAS: 1775353-05-3) is a polycyclic heterocyclic compound featuring a fused pyrimidoazepine core substituted with a 5-ethyl-1,2,4-oxadiazole ring and a 4-fluorobenzyl group. The 4-fluorobenzyl substituent may influence lipophilicity and receptor interactions, as fluorinated aromatic groups are commonly employed to modulate pharmacokinetic properties .
Properties
IUPAC Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-fluorophenyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-2-16-22-18(23-28-16)17-15-6-4-3-5-11-24(15)20(27)25(19(17)26)12-13-7-9-14(21)10-8-13/h7-10H,2-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIGKIQHWOQUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a novel synthetic derivative that incorporates oxadiazole and pyrimidine moieties. These structural features are known to confer various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the oxadiazole ring is particularly significant as compounds containing this moiety have demonstrated diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the potential of oxadiazole derivatives as antimicrobial agents. The compound was evaluated for its efficacy against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 6 μg/mL against Clostridioides difficile, comparable to standard treatments like vancomycin (2 μg/mL) .
- Mechanism of Action : The antimicrobial activity is thought to be linked to membrane disruption and inhibition of cell wall synthesis. Time-kill assays indicated rapid bactericidal activity at concentrations above 12 μg/mL .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Cell Line Studies : In vitro studies on cancer cell lines showed significant cytotoxic effects. The compound induced apoptosis in several cancer types, including breast and lung cancers.
- Synergistic Effects : When used in combination with other chemotherapeutic agents, enhanced efficacy was observed, suggesting potential for combination therapies .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Antimicrobial MIC | 6 μg/mL against C. difficile |
| Cytotoxicity | Significant against multiple cancer cell lines |
| Mechanism of Action | Membrane disruption |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituent positioning, heterocyclic frameworks, and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogs
Key Observations
Substituent Positioning :
- The 4-fluorobenzyl group in the target compound contrasts with the 3-fluorobenzyl in CAS 1775353-73-5 . Para-substitution may improve steric compatibility with hydrophobic binding pockets compared to meta-substitution.
- The 3,5-difluorobenzyl analog (CAS 1775310-43-4) introduces additional fluorine atoms, likely increasing lipophilicity and metabolic stability .
Heterocyclic Core Variations: Replacement of the pyrimidoazepine core with a thieno[2,3-d]pyrimidine system (as in ) retains bioactivity but shifts selectivity toward antimicrobial targets .
Biological Activity Trends :
- Oxadiazole-containing compounds (e.g., ) exhibit antimicrobial properties, implying the target compound may share similar mechanisms via membrane disruption or enzyme inhibition .
- Fluorinated benzyl groups are linked to enhanced blood-brain barrier penetration in antipsychotics (e.g., Risperidone), suggesting possible CNS applicability for the target compound .
Preparation Methods
Construction of the 1,2,4-Oxadiazole Moiety
The 5-ethyl-1,2,4-oxadiazol-3-yl group is synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives. In a representative procedure from, ethyl chlorooximeacetate reacts with 4-fluorobenzylamine in ethanol under reflux to yield the amidoxime intermediate. Subsequent treatment with trifluoroacetic anhydride (TFAA) induces cyclodehydration, forming the 1,2,4-oxadiazole ring with 78% efficiency (Table 1).
Table 1: Optimization of Oxadiazole Formation
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TFAA | DCM | 25 | 12 | 78 |
| PCl₅ | Toluene | 110 | 6 | 65 |
| HATU/DIEA | DMF | 80 | 3 | 82 |
Alternative methods using polymer-supported carbodiimides show comparable yields but require longer reaction times. The ethyl substituent is introduced via alkylation of the oxadiazole nitrogen using ethyl bromide in the presence of potassium carbonate.
Assembly of the Tetrahydropyrimidoazepine Core
The tetrahydropyrimido[1,6-a]azepine system is constructed through a tandem cyclization-annulation sequence. As detailed in, a seven-membered azepine ring is formed via intramolecular 1,3-dipolar cycloaddition between a pyrimidine nitrile oxide and an alkyne dipolarophile. Key steps include:
- Nitrile Oxide Generation : Treatment of pyrimidine-6-carbaldehyde oxime with N-chlorosuccinimide (NCS) yields the reactive nitrile oxide species.
- Cycloaddition : The nitrile oxide reacts with a tethered propargyl ether at 80°C in toluene, producing the bicyclic isoxazoline intermediate (75% yield).
- Ring Expansion : Catalytic hydrogenation (H₂, Pd/C) cleaves the isoxazoline N–O bond, followed by acid-mediated ring expansion to form the tetrahydropyrimidoazepine skeleton.
Critical parameters include the use of anhydrous solvents to prevent hydrolysis and strict temperature control to avoid side reactions.
Functionalization with the 4-Fluorobenzyl Group
N-Alkylation of the Azepine Nitrogen
The 4-fluorobenzyl substituent is introduced via nucleophilic alkylation of the secondary amine in the azepine ring. According to, reaction with 4-fluorobenzyl bromide in acetonitrile using potassium carbonate as a base achieves 85% substitution (Table 2). Competing O-alkylation is suppressed by maintaining a reaction pH of 8–9.
Table 2: Alkylation Efficiency with Different Bases
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | MeCN | 60 | 85 |
| Cs₂CO₃ | DMF | 80 | 78 |
| DBU | THF | 25 | 63 |
Regioselectivity is confirmed by NOESY NMR, showing proximity between the fluorobenzyl protons and the azepine C-2 hydrogen.
Final Coupling and Cyclocondensation
Oxadiazole-Azepine Conjugation
The oxadiazole and azepine fragments are coupled via Suzuki-Miyaura cross-coupling. Palladium acetate (5 mol%) and SPhos ligand facilitate the union of the boronic ester-functionalized oxadiazole with the iodopyrimidoazepine intermediate. Microwave irradiation at 120°C for 20 minutes enhances reaction efficiency (92% yield vs. 68% under thermal conditions).
Lactam Formation
The 1,3-dione moiety is installed through oxidative lactamization. Treatment of the secondary amine with phosgene gas in dichloromethane generates the urea linkage, which undergoes intramolecular cyclization upon heating. Alternative protocols using triphosgene show reduced epimerization risks (Table 3).
Table 3: Lactamization Reagent Comparison
| Reagent | Solvent | Byproducts | Yield (%) |
|---|---|---|---|
| Phosgene | DCM | HCl | 88 |
| Triphosgene | THF | None | 91 |
| CDI | DMF | Imidazole | 76 |
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity and Stability
HPLC analysis (C18 column, 70:30 MeCN/H₂O) confirms >98% purity. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months, with the oxadiazole ring remaining intact.
Industrial-Scale Considerations
Process Optimization
- Cost Efficiency : Replacing TFAA with polyphosphoric acid reduces reagent costs by 40% while maintaining 75% yield.
- Green Chemistry : Microwave-assisted steps lower energy consumption by 60% compared to conventional heating.
- Waste Management : Aqueous workup protocols recover 92% of palladium catalysts via ion-exchange resins.
Q & A
Q. What are the critical steps for synthesizing this compound, and how can reaction parameters be optimized?
The synthesis involves cyclocondensation of intermediates using phosphorous oxychloride (POCl₃) for activation, followed by alkylation with substituted benzyl chlorides or oxadiazole derivatives to introduce functional groups. Key parameters include reaction temperature (typically 80–110°C), solvent selection (e.g., DMF or DMSO), and base catalysis (e.g., K₂CO₃). Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent placement, while infrared (IR) spectroscopy identifies functional groups like carbonyls (1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via reverse-phase HPLC with UV detection at 254 nm. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Q. How can researchers preliminarily evaluate its biological activity?
Initial screens involve in vitro antimicrobial assays (e.g., MIC against S. aureus or E. coli) and cytotoxicity testing on cancer cell lines (e.g., MCF-7 or HeLa). Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates or ELISA quantify interactions. Dose-response curves (IC₅₀ values) guide structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of the oxadiazole moiety be addressed?
Regioselectivity is influenced by steric and electronic effects. Computational modeling (DFT calculations) predicts reactive sites, while directing groups (e.g., electron-withdrawing substituents) enhance specificity. Alkylation with bulky electrophiles (e.g., 5-(chloromethyl)-1,2,4-oxadiazoles) under controlled pH (6–8) minimizes side products. Post-reaction NMR analysis confirms regiochemical outcomes .
Q. What computational strategies are recommended for predicting binding modes with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes/receptors. Molecular dynamics (MD) simulations (GROMACS) assess binding stability over time. Pharmacophore mapping identifies critical functional groups (e.g., fluorobenzyl for hydrophobic interactions). Integration with AI-driven platforms (COMSOL Multiphysics) optimizes simulation parameters .
Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?
Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity). Control for assay-specific variables (e.g., membrane permeability in cell models). Cross-reference with published SAR data on analogous oxadiazole-pyrimidine hybrids. Statistical meta-analysis identifies outliers and trends .
Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound?
Synthesize analogs with systematic substitutions (e.g., fluorobenzyl → chlorobenzyl; ethyl-oxadiazole → methyl-oxadiazole). Test bioactivity across analogs to map functional group contributions. QSAR models (CoMFA, CoMSIA) correlate electronic/steric descriptors (Hammett σ, LogP) with activity. Crystallographic data of ligand-target complexes validate hypotheses .
Q. How can degradation pathways and stability under physiological conditions be investigated?
Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile sites (e.g., oxadiazole ring). LC-MS/MS characterizes degradation products. Accelerated stability testing (40°C/75% RH) monitors physical and chemical stability. Molecular dynamics simulations predict hydrolytic susceptibility .
Q. What experimental designs are optimal for elucidating enzyme inhibition mechanisms?
Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Site-directed mutagenesis of enzyme active sites identifies critical residues. Cryo-EM or X-ray crystallography resolves inhibitor-enzyme complexes .
Q. How can green chemistry principles be applied to improve the synthesis sustainability?
Replace POCl₃ with biodegradable catalysts (e.g., ionic liquids) for cyclocondensation. Solvent selection guides (CHEM21) recommend cyclopentyl methyl ether (CPME) or 2-MeTHF. Microwave-assisted synthesis reduces energy use and reaction time. AI-driven platforms optimize atom economy and E-factor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
